PROTAC SMARCA2 degrader-3 vs. A947: Comparative Degradation Potency in Lung Adenocarcinoma Cells
PROTAC SMARCA2 degrader-3 exhibits a DC50 of <100 nM and Dmax >90% in A549 lung adenocarcinoma cells after 24 hours of treatment . In contrast, the VHL-based PROTAC A947 demonstrates a DC50 of 39 pM and Dmax of 96% at 10 nM in SW1573 cells [1]. This represents an approximately 2,500-fold difference in degradation potency, indicating that A947 is substantially more potent on a molar basis. Researchers requiring ultra-high potency at picomolar concentrations should prioritize A947; however, PROTAC SMARCA2 degrader-3 may be suitable for applications where moderate potency is acceptable or where differential pharmacology is desired.
| Evidence Dimension | SMARCA2 degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 100 nM; Dmax > 90% at 24 h |
| Comparator Or Baseline | A947: DC50 = 39 pM; Dmax = 96% at 10 nM |
| Quantified Difference | > 2,500-fold less potent |
| Conditions | A549 cells (target) vs. SW1573 cells (comparator); 24 h treatment |
Why This Matters
Potency directly influences the concentration required to achieve target degradation, impacting both in vitro experimental design and potential therapeutic window considerations.
- [1] Cantley J, Ye X, Rousseau E, et al. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nature Communications. 2022;13:6814. View Source
